
Bis(3-fluoro-4-methylphenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-fluoro-4-methylphenyl)borinic acid: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron atoms bonded to two 3-fluoro-4-methylphenyl groups, making it a valuable reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-fluoro-4-methylphenyl)borinic acid typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with boron trihalides or boron alkoxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-fluoro-4-methylphenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(3-fluoro-4-methylphenyl)borinic acid is used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: The compound’s derivatives are explored for their potential in drug development, particularly in designing molecules that can interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components .
Mécanisme D'action
The mechanism by which bis(3-fluoro-4-methylphenyl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The molecular pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial in many organic transformations .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- Bis(pinacolato)diboron
Uniqueness: Bis(3-fluoro-4-methylphenyl)borinic acid is unique due to its dual phenyl groups substituted with fluorine and methyl groups, which enhance its reactivity and stability compared to other boronic acids and boronates. This makes it particularly valuable in specific synthetic applications where such properties are desired .
Propriétés
Numéro CAS |
718642-09-2 |
|---|---|
Formule moléculaire |
C14H13BF2O |
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
bis(3-fluoro-4-methylphenyl)borinic acid |
InChI |
InChI=1S/C14H13BF2O/c1-9-3-5-11(7-13(9)16)15(18)12-6-4-10(2)14(17)8-12/h3-8,18H,1-2H3 |
Clé InChI |
GUBVTYHDCPBCKC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C)F)(C2=CC(=C(C=C2)C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


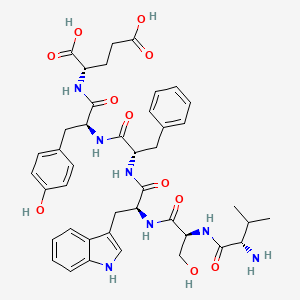
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
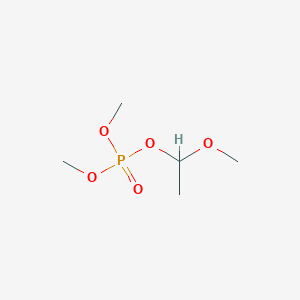
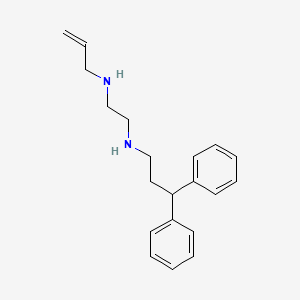
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)

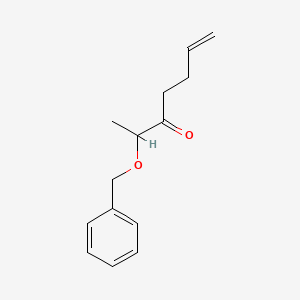
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
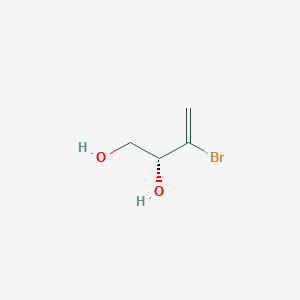
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)



